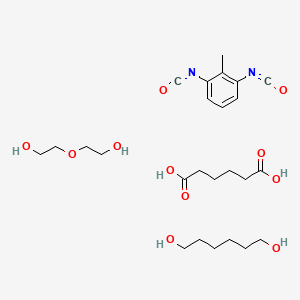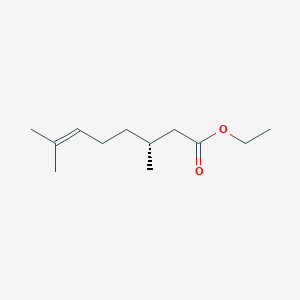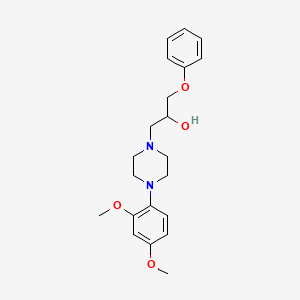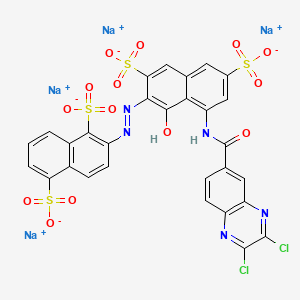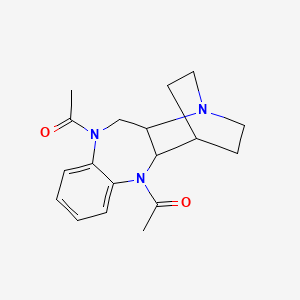
2,3,4,4a,5,10,11,11a-Octahydro-5,10-diacetyl-1,4-ethano-1H-pyrido(3,2-b)(1,5)benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,4a,5,10,11,11a-Octahydro-5,10-diacetyl-1,4-ethano-1H-pyrido(3,2-b)(1,5)benzodiazepine is a complex organic compound with a unique structure that combines elements of pyridine, benzodiazepine, and ethano frameworks
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,5,10,11,11a-Octahydro-5,10-diacetyl-1,4-ethano-1H-pyrido(3,2-b)(1,5)benzodiazepine typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Pyrido Framework: This step involves the construction of the pyrido ring system through cyclization reactions.
Benzodiazepine Ring Formation: The benzodiazepine ring is formed through a series of condensation reactions.
Ethano Bridge Formation: The ethano bridge is introduced via alkylation reactions.
Acetylation: The final step involves the acetylation of the compound to introduce the diacetyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,4a,5,10,11,11a-Octahydro-5,10-diacetyl-1,4-ethano-1H-pyrido(3,2-b)(1,5)benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,3,4,4a,5,10,11,11a-Octahydro-5,10-diacetyl-1,4-ethano-1H-pyrido(3,2-b)(1,5)benzodiazepine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Pharmacology: Research focuses on its interaction with various receptors and its potential as a drug candidate.
Biochemistry: The compound is used to study biochemical pathways and enzyme interactions.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2,3,4,4a,5,10,11,11a-Octahydro-5,10-diacetyl-1,4-ethano-1H-pyrido(3,2-b)(1,5)benzodiazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neuronal signaling pathways. This modulation can result in therapeutic effects, such as anxiolytic or anticonvulsant properties.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Lorazepam: Another benzodiazepine used for its sedative effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
2,3,4,4a,5,10,11,11a-Octahydro-5,10-diacetyl-1,4-ethano-1H-pyrido(3,2-b)(1,5)benzodiazepine is unique due to its combined pyrido, benzodiazepine, and ethano structures, which may confer distinct pharmacological properties compared to other benzodiazepines.
Propiedades
Número CAS |
72031-20-0 |
|---|---|
Fórmula molecular |
C18H23N3O2 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
1-(3-acetyl-3,10,13-triazatetracyclo[11.2.2.02,12.04,9]heptadeca-4,6,8-trien-10-yl)ethanone |
InChI |
InChI=1S/C18H23N3O2/c1-12(22)20-11-17-18(14-7-9-19(17)10-8-14)21(13(2)23)16-6-4-3-5-15(16)20/h3-6,14,17-18H,7-11H2,1-2H3 |
Clave InChI |
PSMSESDSYNREIH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC2C(C3CCN2CC3)N(C4=CC=CC=C41)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



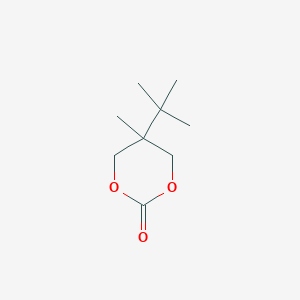
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
![Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14468376.png)
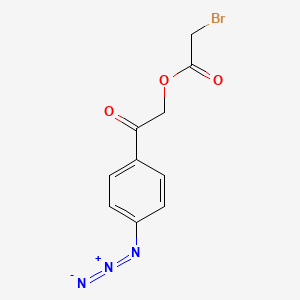

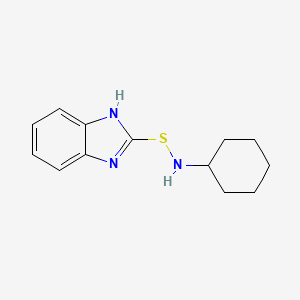
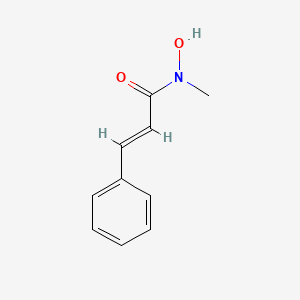
![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)

